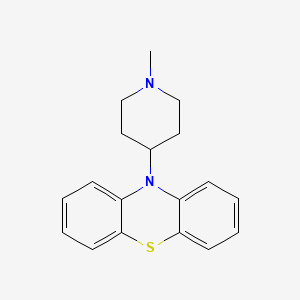

Phenothiazine, 10-(N-methyl-4-piperidyl)-

Description

Structure

3D Structure

Properties

CAS No. |

63834-14-0 |

|---|---|

Molecular Formula |

C18H20N2S |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

10-(1-methylpiperidin-4-yl)phenothiazine |

InChI |

InChI=1S/C18H20N2S/c1-19-12-10-14(11-13-19)20-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)20/h2-9,14H,10-13H2,1H3 |

InChI Key |

SHIGCOJUQXBINS-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)N2C3=CC=CC=C3SC4=CC=CC=C42 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes for Phenothiazine (B1677639) Nucleus Alkylation

The addition of substituents to the nitrogen atom at the 10-position of the phenothiazine ring is a common and crucial step in the synthesis of a vast array of phenothiazine derivatives. This transformation is typically achieved through N-alkylation reactions, which leverage the nucleophilic character of the secondary amine within the heterocyclic core.

Nucleophilic Substitution Reactions at the N-10 Position

The nitrogen atom at the N-10 position of the phenothiazine ring possesses a lone pair of electrons and is, therefore, nucleophilic. This reactivity is harnessed in nucleophilic substitution reactions, most commonly of the SN2 (Substitution Nucleophilic Bimolecular) type. The general mechanism involves the deprotonation of the N-H bond by a base to form a highly nucleophilic phenothiazide anion. This anion then attacks an electrophilic carbon atom of an alkylating agent, such as an alkyl halide, displacing a leaving group and forming a new carbon-nitrogen bond. The non-planar, butterfly conformation of the phenothiazine ring system influences its reactivity and the accessibility of the N-10 position. researchgate.net

Utilization of Phenothiazine with N-methyl-4-piperidyl Chloride in Synthesis

The specific synthesis of Phenothiazine, 10-(N-methyl-4-piperidyl)- involves the reaction of the phenothiazine nucleus with a suitable alkylating agent, namely 4-chloro-1-methylpiperidine (B1359792) (also known as N-methyl-4-piperidyl chloride). chemicalbook.com This reagent provides the requisite N-methyl-4-piperidyl moiety to be attached at the N-10 position.

The alkylating agent itself can be synthesized from N-methylpiperidin-4-ol by reaction with a chlorinating agent like thionyl chloride in the presence of a base such as triethylamine. chemicalbook.com The reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which is then displaced by a chloride ion to yield the final product.

In the main synthetic step, the phenothiazide anion, generated in situ, performs a nucleophilic attack on the carbon atom bonded to the chlorine in 4-chloro-1-methylpiperidine. The chlorine atom is expelled as a chloride ion, resulting in the formation of the target molecule, Phenothiazine, 10-(N-methyl-4-piperidyl)-. This method is analogous to the synthesis of related compounds like Thioridazine (B1682328), where a substituted phenothiazine is alkylated with 2-(2-Chloroethyl)-1-Methylpiperidine. wikipedia.org

Base-Catalyzed Alkylation Strategies

The alkylation of the phenothiazine N-10 position is almost invariably conducted in the presence of a base. The function of the base is to deprotonate the N-H group, thereby generating the phenothiazide anion, which is a significantly stronger nucleophile than the parent phenothiazine. The choice of base is critical and depends on the reactivity of the alkylating agent and the desired reaction conditions.

Strong bases are commonly employed to ensure complete deprotonation and drive the reaction to completion. Sodium hydride (NaH) is a frequently used base for this purpose, as it irreversibly deprotonates the amine to form hydrogen gas and the sodium salt of phenothiazine. Other strong bases, such as sodium amide (NaNH₂) or alkali metals like lithium in liquid ammonia, can also be utilized. The reaction is typically carried out in an anhydrous aprotic polar solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), which can solvate the cation without interfering with the nucleophile. wikipedia.org

Advanced Synthetic Approaches to Phenothiazine, 10-(N-methyl-4-piperidyl)-

Beyond the fundamental reaction, advanced synthetic considerations focus on maximizing yield, ensuring the correct isomer is formed, and simplifying purification.

Regioselective Synthesis and Purification Techniques

The alkylation of phenothiazine is highly regioselective for the N-10 position. The nitrogen atom is the most nucleophilic and acidic site in the molecule. Under the basic conditions typically employed, deprotonation occurs exclusively at the nitrogen, directing the alkylating agent to this position. Competing C-alkylation on the aromatic rings is generally not observed under these SN2 conditions, although Friedel-Crafts type alkylation on the carbon atoms can occur under strong acidic conditions with different alkylating agents. google.comgoogle.com

Following the reaction, purification of the final product is necessary to remove unreacted starting materials, the base, the salt byproduct (e.g., NaCl), and any minor side products. Standard laboratory techniques are employed for this purpose. The reaction mixture is typically quenched with water, and the product is extracted into an organic solvent. Further purification is often achieved through column chromatography on silica (B1680970) gel or alumina. Crystallization from a suitable solvent system can also be used to obtain the final product in high purity.

Reaction Conditions and Optimization

Optimization of reaction conditions is key to achieving high yields and purity. Several factors can be systematically varied, including the choice of base, solvent, temperature, and reaction time. The table below summarizes typical conditions for the N-alkylation of phenothiazines based on analogous syntheses.

| Parameter | Condition | Rationale/Comments |

|---|---|---|

| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base that provides irreversible deprotonation, driving the reaction forward. |

| Solvent | N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) | Aprotic polar solvents that dissolve the reactants and stabilize the intermediate phenothiazide salt. Must be anhydrous. |

| Temperature | Room Temperature to Reflux (e.g., 25°C - 80°C) | The reaction is often started at room temperature and may be gently heated to ensure completion. Higher temperatures can increase the rate of reaction but may also lead to side products. |

| Reaction Time | 2 - 24 hours | Reaction progress is typically monitored by Thin Layer Chromatography (TLC) to determine when the starting phenothiazine has been consumed. |

| Atmosphere | Inert (Nitrogen or Argon) | Recommended to prevent oxidation and to safely handle reactive bases like NaH. |

Optimization involves finding the balance between reaction rate and selectivity. For instance, while higher temperatures can shorten the reaction time, they might also promote the degradation of reactants or products. The stoichiometry of the reactants is also a critical parameter; a slight excess of the alkylating agent (4-chloro-1-methylpiperidine) may be used to ensure complete consumption of the phenothiazine.

Derivatization Strategies of Phenothiazine, 10-(N-methyl-4-piperidyl)-

Further derivatization of Phenothiazine, 10-(N-methyl-4-piperidyl)- can be achieved through reactions targeting the phenothiazine core or the piperidyl moiety. These modifications are instrumental in exploring the structure-activity relationships of this class of compounds.

The sulfur atom in the phenothiazine ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives are often metabolites of phenothiazine-based drugs and can exhibit distinct biological activities. The oxidation can be controlled to selectively yield either the sulfoxide or the sulfone.

A variety of oxidizing agents can be employed for this transformation. researchgate.netnih.gov Mild oxidizing agents tend to favor the formation of the sulfoxide, while stronger oxidizing agents or more forcing reaction conditions lead to the sulfone. researchgate.netresearchgate.net

For the selective preparation of N-alkylphenothiazine sulfoxides, reagents such as aqueous nitrous acid, generated in situ from sodium nitrite (B80452) and an acid, have been used effectively. nih.gov Other methods include the use of nitric acid for phenothiazines with electron-withdrawing groups. researchgate.net Electrochemical methods also offer a controlled way to achieve S-oxidation. nih.gov

To obtain the corresponding sulfone, stronger oxidizing agents are required. Hydrogen peroxide (30%) in glacial acetic acid is a common reagent for the oxidation of 10H-phenothiazines to their sulfone derivatives. researchgate.net Other powerful oxidizing systems like potassium permanganate (B83412) can also be used to convert phenothiazines directly to sulfones. researchgate.net

Table 1: Common Oxidizing Agents for Phenothiazine Core Oxidation

| Oxidizing Agent/System | Predominant Product | Reference |

| Aqueous Nitrous Acid | Sulfoxide | nih.gov |

| Nitric Acid | Sulfoxide | researchgate.net |

| Hydrogen Peroxide (30%) in Acetic Acid | Sulfone | researchgate.net |

| Potassium Permanganate | Sulfone | researchgate.net |

| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfone | researchgate.net |

The phenothiazine ring system is electron-rich and can undergo electrophilic aromatic substitution reactions. The substitution pattern is directed by the existing substituents on the ring. The nitrogen and sulfur atoms in the central ring influence the electron density of the aromatic rings.

Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. For instance, halogenation can be achieved using elemental halogens (e.g., Cl₂, Br₂) in the presence of a Lewis acid catalyst. Nitration is typically carried out with a mixture of nitric acid and sulfuric acid.

The precise conditions for these reactions on Phenothiazine, 10-(N-methyl-4-piperidyl)- would need to be empirically determined, as the 10-substituent can influence the reactivity and regioselectivity of the substitution.

The N-methyl-4-piperidyl substituent offers another site for chemical modification. Two primary transformations at this moiety are quaternization of the tertiary amine and N-demethylation.

Quaternization: The tertiary nitrogen atom of the piperidine (B6355638) ring can react with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction is typically carried out by treating the parent compound with an excess of an alkyl halide, such as methyl iodide, in a suitable solvent. The resulting quaternary salt will have altered solubility and may exhibit different biological properties.

N-Demethylation: The removal of the methyl group from the piperidine nitrogen can be achieved through various chemical methods. Classical methods for N-demethylation include the von Braun reaction, which uses cyanogen (B1215507) bromide followed by hydrolysis, or the use of chloroformates like ethyl chloroformate or α-chloroethyl chloroformate followed by a hydrolysis or reduction step. More modern approaches might involve catalytic or enzymatic methods. researchgate.netnih.govgoogle.com

Industrial Production Methodologies and Scaling Considerations

The industrial production of Phenothiazine, 10-(N-methyl-4-piperidyl)- would likely follow the general principles of bulk pharmaceutical ingredient manufacturing, focusing on cost-effectiveness, safety, and scalability. The laboratory-scale synthesis involving the N-alkylation of phenothiazine would need to be optimized for a large-scale process.

Key considerations for scaling up the synthesis include:

Raw Material Sourcing and Cost: The availability and cost of phenothiazine and 4-chloro-1-methylpiperidine (or a suitable precursor) are critical factors.

Solvent and Reagent Selection: The choice of solvent would move towards less hazardous and more easily recoverable options. Similarly, the base used for the deprotonation of phenothiazine would be selected based on cost, safety, and ease of handling on a large scale.

Reaction Conditions: Optimization of temperature, reaction time, and stoichiometry to maximize yield and minimize by-product formation is essential.

Work-up and Purification: The purification method would need to be scalable. Crystallization is often preferred over chromatography for large-scale production due to its lower cost and higher throughput. The choice of crystallization solvent would be critical for obtaining a high-purity product.

Process Safety: A thorough hazard and operability (HAZOP) study would be necessary to identify and mitigate any potential safety risks associated with the process, such as exothermic reactions or the handling of flammable or toxic materials.

Waste Management: The environmental impact of the process would need to be considered, with a focus on minimizing waste generation and developing effective waste treatment protocols.

A plausible industrial-scale process would likely involve a batch reactor where phenothiazine is first treated with a cost-effective base in a suitable high-boiling solvent, followed by the controlled addition of the piperidine derivative. After the reaction is complete, the product would be isolated through a series of extraction and crystallization steps to achieve the desired purity.

Structure Activity Relationship Sar Studies

Influence of the N-10 Substituent on Biological Activity

The substituent at the N-10 position of the phenothiazine (B1677639) ring is a key determinant of the molecule's activity. The nature of the side chain, including its length, branching, and the terminal amino group, is crucial. For optimal neuroleptic activity, a three-carbon chain separating the nitrogen of the phenothiazine ring (N-10) and the terminal amino nitrogen is generally required. slideshare.netauburn.eduif-pan.krakow.pl

The terminal amino group in the side chain is required to be tertiary for maximum potency; secondary or primary amines typically show reduced or no activity. slideshare.netpharmacy180.com In the case of Phenothiazine, 10-(N-methyl-4-piperidyl)-, the nitrogen of the piperidyl ring is methylated. This N-methylation ensures the nitrogen is tertiary, a critical feature for potent activity. N-alkylation of the terminal amine with groups larger than a methyl group can lead to a decrease in activity. pharmacy180.com The protonated tertiary amine is believed to be the active form at the receptor site, forming crucial interactions. auburn.edu

The three-dimensional conformation of the N-10 side chain is vital for biological activity. Research suggests that the active conformation of phenothiazine antipsychotics mimics that of the neurotransmitter dopamine (B1211576), allowing them to act as antagonists at dopamine receptors. nih.govjohnshopkins.edunih.gov Favorable van der Waals interactions between the terminal amino group of the side chain and the substituent at the 2-position of the phenothiazine ring can stabilize a specific conformation. nih.govjohnshopkins.edunih.gov This interaction causes the side chain to fold toward the substituted ring, a key feature for effective receptor blockade. auburn.edu The propyl side chain acts as an optimal spacer to achieve this dopamine-like conformation. auburn.edu

Effects of Substituents on the Phenothiazine Tricyclic Ring System

Substitution on the tricyclic phenothiazine nucleus, particularly at the C-2 position, profoundly modulates the compound's receptor binding affinity and neuroleptic potency.

Substitution at the C-2 position of the phenothiazine ring is considered optimal for neuroleptic activity. slideshare.netpharmacy180.com The presence of an electron-withdrawing group at this position significantly enhances antipsychotic activity. slideshare.netauburn.eduegpat.com The potency of the compound is directly related to the electronegativity of the substituent. egpat.com This explains the observed potency trend for various C-2 substituents. Substitutions at other positions, such as 1, 3, or 4, generally result in decreased activity. auburn.edu A substituent at position 1 can interfere with the required side chain conformation. auburn.edu The electron-withdrawing group at C-2 is believed to facilitate the crucial interaction between the protonated terminal amine of the side chain and the receptor. slideshare.net

The table below illustrates the relative potency of phenothiazines based on the substituent at the C-2 position.

| Position-2 Substituent (X) | Relative Potency |

| -H | Low |

| -Cl (Chloro) | Moderate |

| -CF₃ (Trifluoromethyl) | High |

This table demonstrates the general trend that increasing the electron-withdrawing nature of the substituent at the C-2 position enhances the neuroleptic potency of phenothiazine derivatives. pharmacy180.comegpat.com

Hydrophobic substituents such as trifluoromethyl, chloro, and methoxy (B1213986) groups at the 2nd position have been found to be beneficial for activity. nih.gov Conversely, the absence of such a feature at this position leads to poor activity. nih.gov

Chirality can be a significant factor in the biological activity of phenothiazine derivatives. Different enantiomers of the same compound can exhibit substantial variations in their biological properties. nih.govnih.gov For instance, with the phenothiazine derivative thioridazine (B1682328), the (-)-enantiomer binds with lower affinity to the dopamine D2 receptor than the (+)-thioridazine enantiomer. nih.gov This highlights that stereochemistry is an important consideration in the design of novel therapeutic agents. nih.gov Although phenothiazine itself is not chiral, substitutions on the side chain or the ring system can introduce chiral centers. The differential activity of enantiomers underscores the specific three-dimensional interactions required for binding to the receptor, where one stereoisomer may fit more precisely into the binding pocket than the other.

Molecular Modeling and Pharmacophore Generation for SAR

Computational techniques such as molecular modeling and pharmacophore generation are instrumental in elucidating the SAR of phenothiazine derivatives. These methods help to identify the essential structural features required for biological activity and to understand how these molecules interact with their targets, such as dopamine receptors. niscpr.res.in

Studies have employed molecular modeling to superimpose the structure of phenothiazines, like chlorpromazine (B137089), onto that of dopamine, suggesting a conformational mimicry that allows for competitive antagonism at dopamine receptors. pharmacy180.comnih.gov Potential energy calculations and the examination of X-ray crystal structures support the existence of an active conformation where the side chain is influenced by the substituent on the phenothiazine ring. nih.govnih.gov Favorable Van der Waals interactions between the side chain's amino group and the 2-substituent can promote a conformation that mimics dopamine. nih.govnih.gov

Pharmacophore hypothesis generation is another powerful tool. In recent research on novel phenothiazine derivatives, computational suites such as Maestro and its modules (e.g., Protein Preparation Wizard, LigPrep, and Phase) have been utilized. acs.orgnih.gov These tools allow for the creation of pharmacophore models by tagging derivatives as active or inactive based on experimental data (e.g., IC50 values). acs.orgnih.gov The suitability of new compounds to these models can then be evaluated, providing a predictive score for their potential activity. acs.orgnih.gov In silico molecular docking studies with dopamine receptors (e.g., PDB ID: 3PBL) are also performed to analyze how the drug molecules bind within the receptor and to determine the stability of the drug-receptor complexes. niscpr.res.in

Based on such studies, a general pharmacophore for phenothiazine activity can be described by the features in the table below.

| Pharmacophoric Feature | Description | Relevance to Activity |

|---|---|---|

| Tricyclic Ring System | The core lipophilic phenothiazine structure. | Provides the foundational scaffold for receptor interaction. pharmacy180.com |

| Hydrophilic Basic Amino Group | A terminal tertiary amine on the N10 side chain. | Crucial for forming interactions with the receptor; must be tertiary for maximal activity. cutm.ac.inslideshare.net |

| Alkyl Spacer | The chain connecting the N10 of the phenothiazine ring to the terminal amine. | A three-carbon chain is considered optimal for potent neuroleptic activity. slideshare.netslideshare.net |

| Electron-Withdrawing Group at C2 | A substituent such as -Cl or -CF3 at the 2-position. | Increases antipsychotic potency by influencing the conformation of the side chain. nih.govslideshare.net |

Comparative SAR with Other Phenothiazine Derivatives

The predicted activity of "Phenothiazine, 10-(N-methyl-4-piperidyl)-" can be inferred by comparing its structure to well-characterized phenothiazine derivatives like Chlorpromazine and Thioridazine, based on established SAR principles.

Key Points of Comparison:

Substitution at C2: A critical factor for antipsychotic activity is the presence of an electron-withdrawing substituent at the 2-position of the phenothiazine ring. slideshare.netslideshare.net Potency generally increases in the order of H < SCH3 < Cl < CF3. cutm.ac.inauburn.edu Chlorpromazine has a chlorine atom at C2, and Thioridazine has a methylsulfanyl (SCH3) group. auburn.eduwikipedia.org In contrast, "Phenothiazine, 10-(N-methyl-4-piperidyl)-" is unsubstituted at this position (substituent is H), which suggests a significantly lower antipsychotic potency compared to these derivatives. auburn.edu

Side Chain at N10: The length and composition of the side chain at the N10 position are paramount. A three-carbon chain separating the phenothiazine ring nitrogen from the side chain's terminal amino nitrogen is essential for maximum neuroleptic activity. slideshare.netslideshare.net Both Chlorpromazine (an N,N-dimethylpropanamine chain) and Thioridazine (a 2-(1-methylpiperidin-2-yl)ethyl chain) adhere to this principle, possessing a three-atom spacer (C-C-C or C-C-N) between the key nitrogen atoms. wikipedia.orgnih.gov "Phenothiazine, 10-(N-methyl-4-piperidyl)-" deviates significantly from this rule, as the piperidyl ring is directly attached to the N10 of the phenothiazine core. This lack of a three-carbon spacer is predicted to substantially reduce or abolish neuroleptic activity. cutm.ac.in

Terminal Amino Group: For maximal activity, the amino group on the side chain must be tertiary. cutm.ac.inslideshare.net All three compounds fulfill this requirement. Chlorpromazine has a dimethylamino group, while both Thioridazine and "Phenothiazine, 10-(N-methyl-4-piperidyl)-" feature a tertiary amine within a piperidine (B6355638) ring structure. wikipedia.orgnih.gov While piperidine or piperazine (B1678402) rings in the side chain can be more potent than a simple dimethylamino group, this effect is contingent on the presence of the proper alkyl spacer. pharmacy180.comnih.gov

The following table provides a comparative summary of these structural features.

| Feature | Phenothiazine, 10-(N-methyl-4-piperidyl)- | Chlorpromazine | Thioridazine |

|---|---|---|---|

| C2 Substituent | -H (Hydrogen) | -Cl (Chloro) auburn.edu | -SCH3 (Methylsulfanyl) auburn.edu |

| N10 Side Chain | Directly attached N-methyl-4-piperidyl group | 3-(dimethylamino)propyl chain nih.gov | 2-[1-methylpiperidin-2-yl]ethyl chain wikipedia.org |

| Alkyl Spacer Length | None (0 atoms between N10 and piperidyl N) | 3 carbons | 2 carbons (plus the piperidyl N, forming a 3-atom chain) |

| Terminal Amine | Tertiary (in piperidine ring) | Tertiary (dimethylamino) | Tertiary (in piperidine ring) |

| Predicted Antipsychotic Activity | Low to negligible, due to lack of C2 substituent and absence of the three-atom spacer. cutm.ac.inslideshare.net | High, due to C2-chloro group and optimal three-carbon spacer. slideshare.netauburn.edu | Moderate to high, due to C2-SCH3 group and appropriate side chain. auburn.edu |

Mechanistic Investigations at the Molecular and Cellular Level

Receptor Interaction Profiles

The therapeutic and side-effect profiles of phenothiazine (B1677639) derivatives are largely dictated by their interactions with a wide array of neurotransmitter receptors. As a class, these compounds are known to possess affinities for dopaminergic, serotonergic, adrenergic, histaminic, and cholinergic receptors.

The primary mechanism underlying the antipsychotic effects of phenothiazine drugs is their ability to act as antagonists at dopamine (B1211576) receptors. nih.gov As a group, typical antipsychotics like phenothiazines display a higher affinity for the D2 subtype of dopamine receptors compared to the D1 subtype. auburn.edu This blockade of D2 receptors in the mesolimbic pathway is thought to relieve the positive symptoms of psychosis, such as hallucinations and delusions. auburn.edu

The structure-activity relationship for phenothiazines highlights several key features for potent dopamine antagonism. An electron-withdrawing substituent at the 2-position of the phenothiazine ring and a three-carbon chain separating the ring's nitrogen at position 10 from a terminal tertiary amino group are critical for high neuroleptic activity. slideshare.net This specific conformation is believed to mimic that of dopamine, allowing for competitive antagonism at the receptor site. slideshare.net Studies have shown that various phenothiazine derivatives and their metabolites exhibit significant binding affinities for dopamine D2 receptors. nih.govdrugbank.com For instance, certain trifluoromethyl-substituted phenothiazine derivatives with a piperazine (B1678402) side chain have been synthesized as potential high-affinity ligands for both D1 and D2 dopamine receptors. nih.gov

In addition to their action on dopamine receptors, many phenothiazines interact with various serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptor subtypes. auburn.edunih.gov This interaction is a key feature of many second-generation, or "atypical," antipsychotics, where a potent 5-HT2A receptor antagonism combined with D2 blockade is thought to contribute to their efficacy and reduced incidence of certain side effects. scispace.com

DrugBank data indicates that specific phenothiazines target a range of serotonin receptors. For example, Acepromazine is listed as a target for 5-HT2A and 5-HT1A receptors, while Chlorpromazine (B137089) also targets 5-HT6 and 5-HT7 receptors in addition to 5-HT2A. drugbank.com While the antagonism of dopamine and serotonin receptors is central to the neuroleptic activity of many phenothiazines, research on newer derivatives suggests that other activities, such as anti-cancer effects, may be independent of these receptor interactions. nih.gov

Phenothiazine derivatives demonstrate significant binding to and antagonism of alpha-adrenergic receptors. auburn.edudrugbank.com Their affinity is generally higher for the α1-adrenoceptors than for the α2 subtype. nih.govosti.gov This α1-adrenergic blockade is responsible for some of the cardiovascular side effects observed with these drugs, such as orthostatic hypotension. auburn.edu

Metabolites of phenothiazine drugs have also been shown to retain considerable affinity for α1-adrenoceptors. nih.gov Research on the specific compound Fluphenazine has demonstrated that it can effectively block the inhibitory action of norepinephrine (B1679862) at synapses on cerebellar Purkinje cells, providing evidence for specific antagonism of a central adrenergic pathway. nih.gov

A prominent characteristic of the phenothiazine class is its potent antagonist activity at histamine (B1213489) H1 receptors. nih.govosti.govresearchgate.net In fact, the phenothiazine derivative Promethazine (B1679618) was initially developed and used clinically as an antihistamine for allergic conditions. researchgate.net The molecular structure of the phenothiazine tricyclic ring is strongly associated with this H1 receptor inhibition. researchgate.net

This H1 receptor blockade is the primary mechanism behind the sedative effects commonly associated with first-generation phenothiazines. nih.govosti.gov Studies comparing various phenothiazines and their metabolites have confirmed their high affinity for H1 receptors, indicating that these metabolites may also contribute to the sedative properties of the parent drugs. nih.govosti.gov

Phenothiazines exhibit notable interactions with both muscarinic and nicotinic acetylcholine (B1216132) receptors. Many drugs in this class act as antagonists at muscarinic cholinergic receptors, which contributes to their side-effect profile (e.g., dry mouth, blurred vision). auburn.edudrugbank.comnih.gov There is variability within the class; for example, Chlorpromazine and Levomepromazine and their metabolites show 5- to 30-times higher binding affinity for muscarinic receptors than Fluphenazine and Perphenazine. nih.govosti.gov This anticholinergic activity can, however, also serve to decrease the likelihood of extrapyramidal side effects by counterbalancing dopamine blockade. auburn.edu

Furthermore, several phenothiazines have been shown to inhibit the function of the α₇ subunit of the human nicotinic acetylcholine receptor. The inhibitory potency varies between different derivatives.

IC₅₀ values for inhibition of acetylcholine-induced currents in Xenopus oocytes expressing human α₇-nicotinic acetylcholine receptors.

Enzyme Inhibition Studies

Beyond receptor-mediated actions, phenothiazine derivatives have been found to inhibit the activity of various enzymes, opening avenues for therapeutic applications outside of neuropsychiatry.

Research has identified phenothiazine-based compounds as inhibitors of human farnesyltransferase (FTase), a key enzyme in the post-translational modification of Ras proteins. nih.govlookchem.com Since Ras signaling pathways are often dysregulated in cancer, FTase inhibitors are explored as potential anticancer drugs. lookchem.com Studies have led to the synthesis of phenothiazine derivatives with FTase inhibition potencies in the low micromolar range. nih.gov Some phenothiazine-cyanochalcones have been identified as dual inhibitors of both farnesyltransferase and tubulin polymerization, another important target in oncology. mdpi.com

Additionally, phenothiazine derivatives have been investigated for their ability to inhibit cholinesterases. nih.govresearchgate.net Specifically, synthetic N-10-carbonyl phenothiazines have been shown to be potent inhibitors of butyrylcholinesterase (BuChE). nih.gov This has generated interest in their potential use for treating Alzheimer's disease, where cholinesterase inhibition is a key therapeutic strategy. Importantly, it has been demonstrated that the phenothiazine scaffold can be modified to create potent cholinesterase inhibitors that are devoid of the significant neurotransmitter receptor interactions typical of the antipsychotic members of the class. nih.gov

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

There is no specific information available in the reviewed scientific literature regarding the cholinesterase inhibitory activity of Phenothiazine, 10-(N-methyl-4-piperidyl)-. While other phenothiazine derivatives have been studied for their effects on acetylcholinesterase and butyrylcholinesterase, data pertaining solely to this compound is absent. nih.govnuph.edu.uanih.gov

Other Enzymatic Target Modulations

Data focusing on the modulation of other enzymatic targets by Phenothiazine, 10-(N-methyl-4-piperidyl)- could not be located in the available scientific literature.

Intracellular Signaling Pathway Modulation

Effects on Second Messenger Systems

Specific research detailing the effects of Phenothiazine, 10-(N-methyl-4-piperidyl)- on second messenger systems has not been identified.

Protein Kinase and Phosphatase Interactions

There is no available research that specifically investigates the interactions between Phenothiazine, 10-(N-methyl-4-piperidyl)- and protein kinases or phosphatases. Studies have been conducted on other phenothiazine compounds, but these findings cannot be attributed to the specific molecule . nih.gov

Oxidative Stress Modulation and Antioxidant Properties

Radical Scavenging Mechanisms of the Phenothiazine Core

The antioxidant and radical scavenging properties of phenothiazines are rooted in the chemical reactivity of the core phenothiazine structure. nih.gov Computational and quantum chemistry studies have elucidated several mechanisms by which the phenothiazine scaffold can neutralize reactive oxygen species (ROS). d-nb.infonih.gov The primary mechanisms include Hydrogen Atom Transfer (HAT), Radical Adduct Formation (RAF), and Single Electron Transfer (SET). d-nb.infonih.govrsc.org The dominant mechanism is influenced by the type of radical species and the surrounding environment (i.e., aqueous or lipid media). d-nb.inforsc.org

Hydrogen Atom Transfer (HAT): The HAT mechanism is a significant pathway for radical quenching. d-nb.info In this process, the phenothiazine molecule donates a hydrogen atom, typically from its amino group at position 10 (N10), to a free radical, thereby neutralizing it. d-nb.infonih.gov This reaction is particularly favorable for the amino hydrogen due to its lower bond dissociation enthalpy compared to the hydrogens on the aromatic rings. d-nb.infomdpi.com While HAT can occur from the aromatic sites, it is a much less favorable reaction. d-nb.info

Radical Adduct Formation (RAF): For the phenothiazine scaffold, the RAF mechanism is crucial, especially for quenching radicals at the aromatic ring positions where HAT is less favorable. d-nb.infonih.gov This pathway involves the direct addition of a free radical to one of the carbon atoms on the aromatic rings, forming a stable adduct. d-nb.info This is a primary mechanism for scavenging the highly reactive hydroxyl radical (HO•). d-nb.infonih.gov There are several non-equivalent active sites on the phenothiazine rings where radical addition can occur. d-nb.infonih.gov

Single Electron Transfer (SET): The SET mechanism involves the transfer of a single electron from the electron-rich phenothiazine molecule to the free radical, which results in the formation of a phenothiazine radical cation and an anion from the free radical. d-nb.inforsc.org This pathway's prominence can depend on the specific ROS involved. d-nb.info In aqueous environments, it is suggested that the phenothiazine radical cation formed via SET can be regenerated, allowing it to scavenge an additional radical and complete a cycle. rsc.orgresearchgate.net

The environment plays a critical role in the antioxidant versus pro-oxidant behavior of the phenothiazine core. nih.govrsc.org In aqueous solutions, phenothiazine generally acts as an excellent antioxidant. d-nb.inforsc.org However, in lipid environments, it may exhibit pro-oxidant behavior due to the formation of a stable and potentially toxic phenothiazinyl radical. rsc.orgresearchgate.net

Table 1: Dominant Radical Scavenging Mechanisms of the Phenothiazine Core

This interactive table summarizes the primary mechanisms based on the type of reactive oxygen species (ROS).

| Reactive Oxygen Species (ROS) | Dominant Scavenging Mechanism(s) | Notes |

| Hydroxyl Radical (HO•) | Radical Adduct Formation (RAF) d-nb.infonih.gov | RAF is the primary mechanism for this highly reactive species. d-nb.info |

| Hydroperoxyl Radical (HOO•) | Hydrogen Atom Transfer (HAT) d-nb.info | HAT from the amino group is the most favorable pathway. d-nb.info |

| Peroxyl Radicals (e.g., CH3OO•) | Hydrogen Atom Transfer (HAT) d-nb.info | Similar to the hydroperoxyl radical, HAT is the dominant mechanism. d-nb.info |

Table 2: Active Sites on the Phenothiazine Core for Radical Scavenging

This interactive table details the sites on the basic phenothiazine structure involved in different scavenging mechanisms.

| Mechanism | Primary Active Site(s) | Description |

| Hydrogen Atom Transfer (HAT) | Amino Nitrogen (N10) d-nb.infonih.gov | The hydrogen on the central nitrogen is the most acidic and easily donated. d-nb.info |

| Radical Adduct Formation (RAF) | Aromatic Carbons d-nb.infonih.gov | Multiple carbon positions on the two benzene (B151609) rings can accept a radical adduct. d-nb.infonih.gov |

| Single Electron Transfer (SET) | Whole Molecule | The entire electron-rich tricyclic system participates in donating an electron. d-nb.inforsc.org |

Influence on Reactive Oxygen Species (ROS)

Phenothiazine and its derivatives are recognized as biologically active substances, with some members of this class, including pecazine, having been used as medicinal drugs. physchemres.org A key aspect of their biological activity relates to their antioxidant properties, which enable them to counteract the damaging effects of cellular aging processes. physchemres.org The cellular damage caused by oxidative stress and an excess of free radicals, such as reactive oxygen species (ROS), is linked to a wide array of clinical disorders. nih.gov Consequently, the antioxidant capabilities of chemical compounds are of significant interest.

The core structure of phenothiazine allows it to exhibit antioxidant properties. physchemres.org Quantum-chemical studies have examined the antioxidant capacity of unsubstituted phenothiazine against various ROS. These studies suggest that in lipid environments, the most probable mechanism of radical scavenging involves the breaking of the hydrogen-nitrogen bond (N-H) in the phenothiazine ring. physchemres.org The general class of phenothiazines has been shown to slow the rate of oxidation at the stage where peroxyl radicals react with the phenothiazine molecule. physchemres.org

Investigations into specific phenothiazine derivatives provide further insight into these mechanisms. For instance, the reaction pathways following the electronic excitation of 10-methyl phenothiazine in the presence of oxygen have been studied to understand the mechanisms of phototoxic reactions related to phenothiazine drugs. rsc.org These pathways can involve the generation of reactive oxygen species, such as singlet oxygen and the superoxide (B77818) anion. rsc.org In polar solvents, the photooxidation of 10-methyl phenothiazine can lead to the formation of 10-methyl phenothiazine sulfoxide (B87167). rsc.org In the presence of strong acids, the formation of the radical cation of 10-methyl phenothiazine and the superoxide anion can occur through electron transfer from the triplet excited state of the molecule to molecular oxygen. rsc.org

While specific quantitative data on the direct ROS scavenging activity of Phenothiazine, 10-(N-methyl-4-piperidyl)- (Pecazine) is not extensively detailed in the available literature, the established antioxidant action of the broader phenothiazine class provides a strong basis for its potential to influence ROS. physchemres.orgphyschemres.org

Membrane Interactions and Permeability

Phenothiazine derivatives have been shown to exert significant effects on the plasma membrane of cells, altering its physical properties and function. nih.gov These interactions are a key aspect of their mechanism of action and can sensitize cells to injury. nih.gov The effects include membrane thinning, increased permeabilization, and disruption of membrane integrity. nih.govresearchgate.net

Research on related phenothiazines, such as trifluoperazine (B1681574) (TFP) and chlorpromazine (CPZ), provides detailed insights into these membrane interactions. Studies combining cell biology, biophysics, and computer simulations have demonstrated that TFP intercalates into the membrane bilayer. nih.gov This intercalation affects the packing of lipid molecules, leading to a dose-dependent increase in the membrane patch area and a reduction in the thickness of the membrane bilayer. nih.gov A thinner membrane is more fragile and susceptible to ruptures. nih.gov

Chlorpromazine has also been shown to increase both plasma membrane permeability and fluidity in a dose-dependent manner. nih.gov Treatment of rat brain slices with CPZ led to the leakage of intracellular components, indicating that the drug induces plasma membrane permeabilization. nih.gov This perturbation of membrane order is considered a key mechanism of membrane destabilization by these antipsychotic drugs. nih.gov

The interaction of phenothiazines with the plasma membrane can also inhibit crucial cellular repair mechanisms. For example, TFP has been found to compromise the function of annexins, which are essential for plasma membrane repair. nih.gov It achieves this by inhibiting the lateral diffusion of phosphatidylserine (B164497) within the membrane, which in turn compromises the ability of annexins to bind, bend, and shape the membrane as needed for repair. nih.gov This creates a destructive cycle where membrane thinning makes cells more vulnerable to damage, and the compromised repair response facilitates cell death upon injury. nih.gov

The table below summarizes the observed effects of a representative phenothiazine, Trifluoperazine (TFP), on membrane properties based on biophysical studies. nih.gov

| TFP Concentration | Observed Effect on Membrane Patch Area | Implication |

| 7 µM | Dose-dependent increase | Intercalation into the membrane, affecting lipid packing. nih.gov |

| 15 µM | Dose-dependent increase | Intercalation into the membrane, affecting lipid packing. nih.gov |

| 30 µM | Dose-dependent increase | Intercalation into the membrane, affecting lipid packing. nih.gov |

These findings on related compounds suggest that Phenothiazine, 10-(N-methyl-4-piperidyl)- likely shares the ability to interact with and alter the physical properties of cell membranes, influencing their permeability and integrity.

Pharmacological Characterization in Pre Clinical Models

In Vitro Cellular Assays

Cytotoxicity and Antiproliferative Activity in Specific Cell Lines

Mepazine has demonstrated selective cytotoxic and antiproliferative effects against specific types of cancer cells. Its activity is particularly pronounced in hematological and pancreatic malignancies that depend on the NF-κB signaling pathway.

Research has shown that Mepazine causes a significant decrease in the viability of the activated B cell subtype of diffuse large B cell lymphoma (ABC-DLBCL) cells. medchemexpress.comtargetmol.com In a 4-day assay, Mepazine at concentrations between 5 and 20 μM reduced the viability of ABC-DLBCL cell lines such as HBL1, OCI-Ly3, U2932, and TMD8. targetmol.com Notably, this cytotoxic effect was selective, as it did not significantly impact the viability of germinal center B-cell like (GCB)-DLBCL cells. medchemexpress.comtargetmol.com

Furthermore, Mepazine has been shown to reduce proliferation in multiple human pancreatic ductal adenocarcinoma (PDAC) cell lines. asco.org This antiproliferative effect is linked to the inhibition of a key enzyme, MALT1, which is highly active in these cancer cells. asco.org Treatment with Mepazine did not affect the proliferation of a non-malignant human pancreatic ductal epithelial (HPDE) cell line, indicating a degree of selectivity for cancer cells. asco.org

The primary molecular target responsible for Mepazine's antiproliferative activity is the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). Mepazine acts as a potent and selective inhibitor of the MALT1 paracaspase. medchemexpress.comtargetmol.comcancer-research-network.com

| Target | IC₅₀ (μM) | Reference |

|---|---|---|

| GSTMALT1 (full length) | 0.83 | medchemexpress.comtargetmol.comcancer-research-network.com |

| GSTMALT1 (amino acids 325-760) | 0.42 | medchemexpress.comtargetmol.comcancer-research-network.com |

| Cell Line | Cancer Type | Effect | Reference |

|---|---|---|---|

| HBL1, OCI-Ly3, U2932, TMD8 | ABC-DLBCL | Decreased cell viability at 5-20 μM | targetmol.com |

| Pancreatic Ductal Adenocarcinoma (PDAC) cell lines | Pancreatic Cancer | Reduced proliferation | asco.org |

Cell Cycle Modulation

Specific data detailing the effects of Phenothiazine (B1677639), 10-(N-methyl-4-piperidyl)- on the modulation of the cell cycle, such as arrest at specific phases (e.g., G1, S, or G2/M), were not available in the reviewed scientific literature. While the compound's antiproliferative effects are established, its precise mechanism regarding cell cycle checkpoints has not been explicitly detailed in the searched studies.

Apoptosis Induction Mechanisms

Mepazine has been identified as an effective inducer of apoptosis, particularly in cancer cells that are dependent on MALT1 activity for survival. medchemexpress.comcancer-research-network.com The mechanism of apoptosis induction is directly linked to its function as a MALT1 paracaspase inhibitor. cancer-research-network.comnih.gov

MALT1 is a critical component of a signaling pathway that leads to the activation of the transcription factor NF-κB, which promotes cell survival by transcribing anti-apoptotic genes. cancer-research-network.comnih.govmdpi.com In certain cancers, such as ABC-DLBCL and a majority of PDACs, this pathway is constitutively active, making MALT1 a key therapeutic target. cancer-research-network.comnih.gov

Mepazine functions as a non-competitive, reversible inhibitor of MALT1's proteolytic activity. cancer-research-network.com By inhibiting MALT1, Mepazine effectively blocks downstream NF-κB signaling. cancer-research-network.com This leads to the prevention of the nuclear translocation of c-Rel, a critical subunit of the NF-κB complex responsible for inhibiting apoptosis. nih.gov The subsequent downregulation of anti-apoptotic signals ultimately triggers programmed cell death in the MALT1-dependent cancer cells. asco.orgcancer-research-network.comnih.gov Studies have confirmed that treatment with Mepazine leads to increased cleaved caspase 3, a marker of apoptosis, in PDAC cells. asco.org

Multidrug Resistance Reversal

While the broader class of phenothiazines has been investigated for the reversal of multidrug resistance (MDR) in cancer, specific studies focusing on Mepazine's ability to reverse MDR are limited. However, research into the pharmacokinetic properties of its enantiomer, (S)-mepazine, has provided relevant insights. In a Caco-2 permeability assay, (S)-mepazine was determined not to be a substrate for P-glycoprotein (P-gp), a major efflux pump responsible for MDR in many cancers. elsevierpure.com This characteristic suggests that Mepazine is less likely to be actively transported out of cancer cells by P-gp, which could be an advantageous property in overcoming this specific resistance mechanism.

In Vivo Animal Model Studies

Neurobiological Effects in Rodent Models (e.g., Anxiolytic activity)

Detailed pre-clinical studies evaluating the specific neurobiological effects of Phenothiazine, 10-(N-methyl-4-piperidyl)-, such as anxiolytic activity in established rodent models like the elevated plus-maze or light/dark box test, were not identified in the reviewed literature. Although other phenothiazine derivatives have been assessed for such properties, specific data for Mepazine in these behavioral paradigms is not currently available. nih.gov

Behavioral Phenotyping in Animal Models (excluding clinical correlation)

There is a notable absence of published research detailing the behavioral phenotyping of Phenothiazine, 10-(N-methyl-4-piperidyl)- in animal models. Standard behavioral assays are essential in pre-clinical pharmacology to characterize the effects of a compound on the central nervous system. These tests typically assess parameters such as locomotor activity, anxiety-like behavior, and cognitive function.

For context, other compounds with structural similarities, such as N-desmethylclozapine (a metabolite of clozapine), have been shown to decrease exploratory locomotor activity in a dose-dependent manner in mice. nih.gov A wide range of animal models are utilized to assess anxiety, including the elevated plus-maze and fear conditioning tests, which are sensitive to anxiolytic agents. researchgate.netnih.gov Cognitive effects are often evaluated using tasks like the T-maze and object recognition tests, which can reveal impairments or enhancements in learning and memory. nih.govnih.gov Without specific studies on Phenothiazine, 10-(N-methyl-4-piperidyl)-, its behavioral profile remains uncharacterized.

Organ-Specific Distribution and Tissue Accumulation in Animal Models

Specific data regarding the organ-specific distribution and tissue accumulation of Phenothiazine, 10-(N-methyl-4-piperidyl)- in animal models could not be located in the available literature. Biodistribution studies are a critical component of pre-clinical research to understand the pharmacokinetic profile of a compound and to identify potential target organs and sites of accumulation.

Research on other N-substituted phenothiazine derivatives has demonstrated a tendency for these compounds to concentrate in the uveal tract of pigmented animals. arvojournals.org For example, chlorpromazine (B137089) has been observed to reach concentration levels in the uveal tissue up to 50 times the mean distribution value within 48 hours of a single dose. arvojournals.org This accumulation is not observed in albino animals, suggesting a role for melanin (B1238610) in this phenomenon. arvojournals.org The disappearance of chlorpromazine from the uvea follows a biphasic pattern, with a slow-release phase that can result in detectable levels for an extended period. arvojournals.org

The following table summarizes the organ distribution of a different compound containing a 1-methyl-4-piperidinyl group, 1-¹¹C-Methyl-4-piperidinyl n-butyrate, which is used as a PET imaging agent. It is important to note that this data is not directly applicable to Phenothiazine, 10-(N-methyl-4-piperidyl)- but is provided for illustrative purposes of how such data is typically presented.

| Organ | Radiation-Absorbed Dose (mGy/MBq) |

| Urinary bladder | 0.019 |

| Kidneys (renal cortex) | 0.014 |

| Liver | 0.008 |

| Upper large intestine | 0.007 |

| Parotid glands | 0.007 |

| Trabecular bone | 0.005 |

| Heart wall | 0.003 |

Data adapted from studies on 1-¹¹C-Methyl-4-piperidinyl n-butyrate and represents the radiation-absorbed dose at 2 hours post-injection in a 70-kg reference man. nih.gov

Metabolic Pathways and Biotransformation

Phase I Metabolism Pathways

Phase I metabolism involves the introduction or exposure of functional groups on the parent molecule. For Pecazine, this includes oxidation at several sites on the phenothiazine (B1677639) core and the N-methyl-piperidyl side chain.

Aromatic Hydroxylation

Aromatic hydroxylation is a key Phase I pathway for many phenothiazine derivatives. This reaction introduces a hydroxyl (-OH) group onto the aromatic rings of the phenothiazine nucleus, significantly increasing the polarity of the molecule. Studies on closely related piperidine-type phenothiazines have consistently identified phenolic derivatives as metabolites. nih.govnih.gov For instance, the metabolism of sulforidazine in rats, dogs, and humans leads to the formation of a phenolic derivative. nih.govtandfonline.com These hydroxylated metabolites are often precursors to Phase II conjugation reactions.

N-Oxidation and S-Oxidation of Phenothiazine Core

Oxidation of the heteroatoms within the phenothiazine ring system is a major metabolic route.

S-Oxidation: The sulfur atom at position 5 of the phenothiazine core is susceptible to oxidation, leading to the formation of a sulfoxide (B87167). This is a major metabolic pathway for piperidine-type phenothiazines. For example, sulforidazine ring sulfoxide is a significant metabolite of both sulforidazine and thioridazine (B1682328). nih.govnih.gov Given the identical phenothiazine core in Pecazine, S-oxidation is an anticipated and primary metabolic step.

N-Oxidation: The nitrogen atom of the piperidine (B6355638) ring can also undergo oxidation. The formation of N-oxide metabolites has been observed for other piperidine-type phenothiazines, such as sulforidazine and mesoridazine, in humans and dogs. tandfonline.comtandfonline.com However, this pathway appears to be species-dependent, as N-oxides were not detected in rat models for sulforidazine. nih.gov

N-Dealkylation

N-dealkylation involves the removal of the methyl group from the nitrogen atom of the piperidyl side chain. This is a common metabolic pathway for many drugs containing N-alkylamino moieties. nih.govmdpi.com In the case of Pecazine, this would result in the formation of a secondary amine metabolite. The metabolism of sulforidazine in rats has been shown to produce N-desmethylsulforidazine ring sulfoxide, confirming that N-demethylation of the piperidine ring is a viable biotransformation pathway for this class of compounds. nih.gov The process is catalyzed by cytochrome P450 enzymes and involves the initial hydroxylation of the methyl group, which then unstably decomposes to the demethylated amine and formaldehyde. nih.gov

Phase II Metabolism Pathways (e.g., Glucuronidation, Sulfation)

Following Phase I reactions, the newly introduced functional groups (such as hydroxyl groups from aromatic hydroxylation) serve as sites for Phase II conjugation. These reactions attach endogenous polar molecules to the metabolite, further increasing water solubility and facilitating excretion. wikipedia.orgnih.gov

Glucuronidation: This is one of the most common Phase II reactions, where glucuronic acid is attached to the metabolite. wikipedia.orgnih.gov Phenolic metabolites of phenothiazines are known to undergo glucuronidation. Studies have confirmed the presence of conjugated phenolic metabolites for compounds like sulforidazine and mesoridazine, indicating that the hydroxylated derivatives of Pecazine are likely substrates for UDP-glucuronosyltransferase (UGT) enzymes. tandfonline.comtandfonline.com

Sulfation: This pathway involves the conjugation of a sulfonate group to a hydroxyl group. While less commonly reported for phenothiazines than glucuronidation, it remains a possible Phase II route for hydroxylated metabolites.

Identification and Characterization of Metabolites

The identification of Pecazine metabolites would rely on modern analytical techniques. Based on the metabolism of analogous compounds, a profile of expected metabolites can be constructed.

Metabolites are typically separated from biological matrices (urine, plasma) using methods like high-performance liquid chromatography (h.p.l.c.). nih.gov Their structures are then elucidated using mass spectrometry (MS). nih.govnih.gov The characterization process involves comparing the chromatographic behavior and mass spectra of the potential metabolites with those of authentic, synthesized standard compounds. nih.gov

| Predicted Metabolite Class | Metabolic Pathway | Evidence from Analogous Compounds |

| Phenolic derivatives | Aromatic Hydroxylation | Identified for sulforidazine, mesoridazine, thioridazine nih.govnih.govtandfonline.com |

| Ring Sulfoxide | S-Oxidation | Major metabolite for sulforidazine, mesoridazine, thioridazine nih.govnih.gov |

| N-Oxide | N-Oxidation | Identified for sulforidazine and mesoridazine in humans and dogs tandfonline.comtandfonline.com |

| N-desmethyl metabolite | N-Dealkylation | Identified for sulforidazine nih.gov |

| Glucuronide/Sulfate Conjugates | Phase II Conjugation | Conjugated phenolic metabolites found for sulforidazine and mesoridazine tandfonline.comtandfonline.com |

Enzymatic Systems Involved in Metabolism (e.g., Cytochrome P450)

The Phase I metabolism of phenothiazines is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, located mainly in the liver. mdpi.com While the specific isozymes responsible for Pecazine metabolism have not been delineated, data from other phenothiazines indicate the involvement of multiple CYP enzymes.

CYP Isoforms: Studies on the phenothiazine neuroleptic perazine suggest that N-demethylation and 5-sulfoxidation are catalyzed by isoforms such as CYP2D1, CYP2B2, and CYP1A2 in rats. nih.gov Research on other antipsychotics frequently implicates CYP1A2, CYP2C19, CYP3A4, and CYP2D6 in their biotransformation. nih.gov The significant inter-individual variability in the activity of these enzymes can lead to differences in drug metabolism and response.

Phase II reactions are catalyzed by different sets of enzymes. Glucuronidation, for example, is mediated by UDP-glucuronosyltransferases (UGTs). nih.gov

Analytical Chemistry Methodologies for Research

Spectroscopic Characterization

Spectroscopic methods are fundamental in determining the molecular structure of 10-(N-methyl-4-piperidyl)phenothiazine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific, experimentally-derived high-resolution spectra for 10-(N-methyl-4-piperidyl)phenothiazine are not widely published, the expected chemical shifts can be inferred from the analysis of the parent phenothiazine (B1677639) structure and related N-substituted derivatives.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenothiazine nucleus and the aliphatic protons of the N-methyl-4-piperidyl substituent. The aromatic region would likely display complex multiplets for the eight protons on the two benzene (B151609) rings. The piperidyl protons would appear in the aliphatic region, with the N-methyl group showing a characteristic singlet.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The spectrum would feature signals for the twelve aromatic carbons of the phenothiazine core and the six carbons of the N-methyl-piperidyl group. The chemical shifts would be influenced by the electronegativity of the adjacent nitrogen and sulfur atoms.

Table 1: Predicted NMR Spectral Data for 10-(N-methyl-4-piperidyl)phenothiazine

| Analysis Type | Predicted Data |

| ¹H NMR Spectrum | Data not publicly available. Predictions suggest complex aromatic multiplets and distinct aliphatic signals for the piperidyl and methyl groups. |

| ¹³C NMR Spectrum | Data not publicly available. Predictions indicate signals for 12 aromatic carbons and 6 aliphatic carbons. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation, which causes vibrations of the molecular bonds. A complete vibrational analysis of the parent compound, phenothiazine, and N-methylphenothiazine has been conducted, providing a basis for interpreting the spectrum of its derivatives. Key vibrational modes for phenothiazines include C-S-C and C-N-C symmetric stretching, as well as C=C ring breathing modes. The spectrum for 10-(N-methyl-4-piperidyl)phenothiazine would be expected to exhibit these characteristic phenothiazine peaks, along with strong C-H stretching and bending vibrations from the piperidyl and methyl groups in the aliphatic region.

Table 2: Expected IR Absorption Bands for 10-(N-methyl-4-piperidyl)phenothiazine

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H Stretching (Aromatic) | ~3050-3100 |

| C-H Stretching (Aliphatic) | ~2800-3000 |

| C=C Ring Breathing | ~1440-1600 |

| C-N-C Symmetric Stretching | ~1230-1250 |

| C-S-C Symmetric Stretching | ~1030-1080 |

Mass Spectrometry (MS, EI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with electrons, causing ionization and fragmentation. The resulting fragmentation pattern provides a "fingerprint" that can be used for structural elucidation.

The fragmentation of N-alkylphenothiazines typically involves cleavage of the alkyl side chain. For 10-(N-methyl-4-piperidyl)phenothiazine, the primary fragmentation pathway is expected to be the cleavage of the bond between the phenothiazine nitrogen and the piperidyl ring, as well as fragmentation of the piperidyl ring itself. This would result in a characteristic pattern of fragment ions that can be used to confirm the structure.

Table 3: Predicted Mass Spectrometry Fragmentation for 10-(N-methyl-4-piperidyl)phenothiazine

| Parameter | Information |

| Molecular Formula | C₁₈H₂₀N₂S |

| Fragmentation Pattern | Expected to show cleavage at the N-piperidyl bond and fragmentation of the piperidyl ring, characteristic of N-alkylphenothiazines. |

UV-Visible Spectrophotometry

UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a compound. The absorption spectra of phenothiazine derivatives are characterized by multiple bands related to electronic transitions within the aromatic system. Studies on various 10-substituted phenothiazines show two major absorption bands for their radical cations, with the position and intensity influenced by the nature of the substituent at the 10-position. The UV-Visible spectrum of 10-(N-methyl-4-piperidyl)phenothiazine in a suitable solvent would be expected to display characteristic absorption maxima corresponding to the π-π* transitions of the conjugated phenothiazine ring system. These methods can be used for the quantitative determination of phenothiazine drugs by reacting them with reagents to produce colored products that can be measured spectrophotometrically.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. Phenothiazine and its derivatives are known to be fluorescent. The fluorescence properties are dependent on the molecular structure and the local environment. The technique can be utilized to develop sensitive analytical methods. For instance, novel fluorescent probes based on the phenothiazine structure have been developed for the selective detection of specific analytes. The fluorescence spectrum of 10-(N-methyl-4-piperidyl)phenothiazine would show characteristic excitation and emission wavelengths, which can be used for its selective detection and quantification.

Chromatographic Separation Techniques

Chromatography is essential for separating 10-(N-methyl-4-piperidyl)phenothiazine from impurities or other components in a mixture. Reversed-phase high-performance liquid chromatography (HPLC) is a commonly employed technique for the separation of phenothiazine derivatives.

Research has demonstrated the effective separation of various phenothiazine drugs using different stationary phases. The retention behavior is typically influenced by the composition of the mobile phase, such as the organic modifier content (e.g., acetonitrile), pH, and ionic strength of the aqueous buffer.

Another approach involves the use of cyclodextrin-bonded phase columns. The separation of 16 different phenothiazines was optimized by examining factors like pH, methanol (B129727) concentration in the mobile phase, and column temperature. Successful separation of all compounds was achieved using a gradient-elution mode, highlighting the versatility of this method for resolving complex mixtures of structurally related phenothiazines. These principles can be directly applied to develop a robust HPLC method for the analysis of 10-(N-methyl-4-piperidyl)phenothiazine.

Table 4: Chromatographic Methods for Phenothiazine Derivatives

| Technique | Stationary Phase Examples | Key Separation Parameters |

| Reversed-Phase HPLC | Silica-based C18 | Mobile phase composition (organic solvent %, pH, ionic strength) |

| HPLC | Beta-cyclodextrin bonded phase | Mobile phase composition (methanol %), pH, column temperature, gradient elution |

Quantitative Analysis Methods for Research Samples

Quantitative analysis of Thioridazine (B1682328) in research samples, such as pharmaceutical dosage forms and biological fluids, is essential for quality control and pharmacokinetic monitoring.

For the quantitative determination of Thioridazine in tablets, an RP-HPLC method has been validated. The method demonstrated linearity in the concentration range of 5-25 µg/ml. ijrpb.com Another HPLC method for Thioridazine hydrochloride tablets showed good linearity in the range of 50-500 μg·mL−1 with a correlation coefficient of 0.9998. ingentaconnect.com The average recoveries for this method were reported to be 100.6% with an RSD of 1.5% at low concentrations, 100.0% with an RSD of 1.9% at medium concentrations, and 99.81% with an RSD of 0.8% at high concentrations. ingentaconnect.com

In biological matrices, a reverse-phase HPLC method for the analysis of Thioridazine in whole blood has a minimum detection limit of 0.25 mg/L in 2 mL of blood. oup.com A direct injection HPLC method for phenothiazines in plasma is linear in the concentration range of 0.1-25 µg/mL, with limits of detection and quantitation of 0.1 µg/mL and 0.25 µg/mL, respectively, for each of the three phenothiazines tested. nih.gov

A capillary electrophoresis method for the detection of promethazine (B1679618) and thioridazine reported detection limits in the range of 10-8 mol/l. nih.gov A validated CZE method for the determination of five phenothiazines in human urine, after solid-phase extraction, achieved low detection limits ranging from 2 to 5 ng/mL. nih.gov

| Technique | Sample Matrix | Linearity Range | Detection Limit | Recovery | Reference |

|---|---|---|---|---|---|

| RP-HPLC | Tablets | 5-25 µg/ml | Not specified | Not specified | ijrpb.com |

| RP-HPLC | Tablets | 50-500 μg·mL−1 | Not specified | 99.81% - 100.6% | ingentaconnect.com |

| RP-HPLC | Whole Blood | Not specified | 0.25 mg/L | Not specified | oup.com |

| HPLC | Plasma | 0.1-25 µg/mL | 0.1 µg/mL | Not specified | nih.gov |

| CE | Urine | Spanned two to three orders of magnitude | 10-8 mol/l | Not specified | nih.gov |

| CZE | Human Urine | Not specified | 2 to 5 ng/mL | Not specified | nih.gov |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to analyze the fundamental properties of a molecule, offering predictions of its electronic structure and reactivity. nih.govresearchgate.net While specific quantum chemical analyses for Mepazine are not extensively detailed in publicly available literature, valuable insights can be drawn from studies on its core structure, phenothiazine (B1677639).

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. researchgate.netnih.gov The MEP map reveals regions of positive and negative electrostatic potential. researchgate.net For Phenothiazine, 10-(N-methyl-4-piperidyl)-, the MEP would show negative potential (electron-rich regions), typically colored red, concentrated around the electronegative sulfur and nitrogen atoms of the phenothiazine ring and the nitrogen of the piperidyl group. These sites are susceptible to electrophilic attack. nih.gov Conversely, positive potential (electron-poor regions), colored blue, would be located around the hydrogen atoms. researchgate.net This analysis is crucial for understanding non-covalent interactions, such as those involved in drug-receptor binding. rsc.org

The reactivity of phenothiazine, the core of Mepazine, towards free radicals like hydroxyl (•OH) and hydroperoxyl (•OOH) has been investigated using quantum chemistry. rsc.org Free radicals are highly reactive species implicated in oxidative stress. mdpi.comwalshmedicalmedia.com The ability of a compound to scavenge these radicals is a measure of its antioxidant potential. nih.gov

Studies on phenothiazine indicate that its antioxidant or pro-oxidant behavior is highly dependent on the surrounding medium. rsc.org Three primary mechanisms for its reaction with free radicals have been explored: Single Electron Transfer (SET), Hydrogen Atom Transfer (HAT), and Radical Adduct Formation (RAF). rsc.org

In an aqueous environment, phenothiazine acts as a potent antioxidant. It can scavenge two radicals per cycle, the initial attacking radical (like •OH) and a subsequent superoxide (B77818) radical anion (O₂•⁻), leading to the in-situ formation of molecular oxygen. rsc.org In contrast, within a lipid medium, it tends to act as a pro-oxidant. This is due to the formation of a stable and potentially toxic phenothiazinyl radical. rsc.org These findings suggest that Mepazine likely shares this dual reactivity, a critical consideration for its biological activity.

| Environment | Behavior | Mechanism/Outcome |

|---|---|---|

| Aqueous Solution | Antioxidant | Scavenges two radicals per cycle (e.g., •OH and O₂•⁻); regenerates parent compound. rsc.org |

| Lipid Media | Pro-oxidant | Forms a stable and potentially toxic phenothiazinyl radical. rsc.org |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. youtube.com This method is widely used in drug design to understand how a ligand, such as Mepazine, interacts with a protein target at the atomic level. nih.gov

Molecular docking simulations have been instrumental in identifying and characterizing Mepazine as a potent inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). ascopubs.orgnih.gov MALT1 is a paracaspase that plays a crucial role in cellular signaling pathways. medchemexpress.commdpi.com

Simulations predict that Mepazine binds to an allosteric site on the MALT1 protein, meaning it does not bind to the enzyme's active site but to a different location that influences the protein's activity. ascopubs.orgresearchgate.net Specifically, the binding occurs in a pocket that is normally occupied by the side chain of the amino acid Tryptophan 580 (Trp580). researchgate.net The binding of Mepazine displaces this side chain, locking the MALT1 protease in an inactive conformation. researchgate.net Modeling of the Mepazine binding pose has been guided by the crystal structure of MALT1 in a complex with thioridazine (B1682328), a structurally related phenothiazine derivative. researchgate.net The interactions typically involve non-covalent forces such as hydrogen bonds and van der Waals contacts between the ligand and the amino acid residues of the protein's binding site. plos.org

Binding affinity refers to the strength of the interaction between a ligand and its protein target. nih.gov While molecular docking simulations can estimate this affinity through scoring functions, these are theoretical predictions. In silico docking has been performed to determine the binding energies of Mepazine to the allosteric MALT1 binding pocket. ascopubs.org

Experimental validation provides a more definitive measure of potency. The half-maximal inhibitory concentration (IC₅₀) is an experimental value that indicates how much of a drug is needed to inhibit a biological process by half. Mepazine has been identified as a potent and selective MALT1 protease inhibitor with specific IC₅₀ values determined against different forms of the enzyme. medchemexpress.commedchemexpress.comselleckchem.com

| Target | IC₅₀ Value (μM) |

|---|---|

| GSTMALT1 full length | 0.83 medchemexpress.commedchemexpress.comselleckchem.com |

| GSTMALT1 325-760 | 0.42 medchemexpress.commedchemexpress.comselleckchem.com |

These computational and theoretical studies provide a foundational understanding of the molecular characteristics of Phenothiazine, 10-(N-methyl-4-piperidyl)- and the mechanisms behind its significant biological activity as a MALT1 inhibitor.

Molecular Dynamics (MD) Simulations

While specific molecular dynamics (MD) simulation studies focused exclusively on "Phenothiazine, 10-(N-methyl-4-piperidyl)-" are not prominent in the available literature, the application of this technique to the broader class of phenothiazine derivatives provides a framework for understanding its potential dynamic behavior. MD simulations are computational methods used to analyze the physical movements of atoms and molecules over time, offering a view of the dynamic evolution of a system.

In the context of drug discovery, MD simulations are crucial for several reasons:

Conformational Analysis: They help in understanding the flexibility of the molecule and identifying its stable conformations.

Binding Stability: When a ligand is docked into a receptor's binding site, MD simulations can assess the stability of the resulting complex over time. This is critical for predicting the duration and strength of a drug's effect.

Interaction Dynamics: Simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between a ligand and its receptor, and how these interactions fluctuate.

Studies on related phenothiazine compounds illustrate the utility of this approach. For instance, MD simulations have been performed on various phenothiazine derivatives to evaluate their interaction and stability within the active sites of enzymes like trypanothione (B104310) reductase and glutathione (B108866) reductase. nih.gov In these studies, the simulations confirmed the stability of the docked poses and provided insights into the interaction energies, which correlated well with experimental inhibition data. nih.gov

Another study employed MD simulations to investigate the interactions between several phenothiazine antipsychotics, including thioridazine and fluphenazine, and the antiapoptotic BCL-2 protein. frontiersin.org The simulations were used to verify the stability of the drug-protein complexes and analyze their temporal evolution, providing a deeper understanding of the binding mechanism at a dynamic level. frontiersin.org These examples underscore how MD simulations could be applied to "Phenothiazine, 10-(N-methyl-4-piperidyl)-" to elucidate its behavior when interacting with pharmacological targets.

Table 1: Illustrative Applications of MD Simulations on Phenothiazine Derivatives

| Phenothiazine Derivative(s) | Biological Target | Key Findings from MD Simulation |

|---|---|---|

| Various Charged Phenothiazines | Trypanosoma cruzi trypanothione reductase (TR) | Confirmed stability of ligand-receptor complexes and provided interaction energy values that correlated with experimental data. nih.gov |

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion - theoretical)

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in the early stages of drug development to filter out candidates that are likely to fail due to poor ADME profiles. While a dedicated, comprehensive ADME study for "Phenothiazine, 10-(N-methyl-4-piperidyl)-" is not detailed in the literature, the principles and parameters are well-established for phenothiazine derivatives and other drug candidates. jmedchem.comnih.gov

The primary goal is to assess the "drug-likeness" of a molecule, often guided by frameworks like Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound has:

More than 5 hydrogen bond donors.

More than 10 hydrogen bond acceptors.

A molecular weight over 500 daltons.

A calculated logP (octanol-water partition coefficient) greater than 5.

Theoretical predictions for "Phenothiazine, 10-(N-methyl-4-piperidyl)-" would involve calculating these and other key descriptors. General ADME studies on novel compounds often use specialized software to predict a range of properties. mdpi.com For instance, predicted high Caco-2 cell permeability suggests good potential for human intestinal absorption. mdpi.com Other important predicted parameters include blood-brain barrier (BBB) penetration, plasma protein binding, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for metabolism.

Table 2: Key Parameters in In Silico ADME Prediction

| Parameter | Description | Significance for Drug Development |

|---|---|---|

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Influences diffusion and absorption; lower MW (<500 Da) is generally preferred. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, which affects solubility, absorption, and membrane permeability. |

| Hydrogen Bond Donors/Acceptors | The number of N-H or O-H bonds (donors) and N or O atoms (acceptors). | Affects solubility in water and ability to cross cell membranes. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms in a molecule. | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Caco-2 Permeability | A prediction of a compound's ability to cross the intestinal epithelial barrier. | High permeability is indicative of good oral absorption. mdpi.com |

| CYP Enzyme Inhibition | Prediction of whether the compound will inhibit key metabolic enzymes (e.g., CYP2D6, CYP3A4). | Inhibition can lead to drug-drug interactions and altered metabolism. |

| Blood-Brain Barrier (BBB) Permeability | Prediction of a compound's ability to cross the BBB and enter the central nervous system. | Essential for drugs targeting the brain, such as antipsychotics. |

Pharmacophore Modeling and Virtual Screening